Home > Products > Screening Compounds P121372 > cancer-associated retinopathy antigen
cancer-associated retinopathy antigen - 135844-11-0

cancer-associated retinopathy antigen

Catalog Number: EVT-1521316
CAS Number: 135844-11-0
Molecular Formula: C6H8O3T2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cancer-associated retinopathy is a rare paraneoplastic syndrome characterized by retinal degeneration due to autoimmune responses against retinal proteins. It is primarily associated with various malignancies, particularly small cell lung carcinoma, breast cancer, and gynecologic cancers. Patients often present with rapid visual deterioration, which may precede the diagnosis of cancer by months or even years. The primary antigen implicated in this condition is a 23 kDa protein known as the cancer-associated retinopathy antigen, which is homologous to recoverin, a calcium-binding protein found in photoreceptors .

Source

The cancer-associated retinopathy antigen was first identified through serological studies that revealed high titers of autoantibodies in patients suffering from vision loss associated with cancer. The antigen was isolated using serum antibodies from affected patients to probe a complementary DNA library derived from human retinal tissue . The RCVRN gene, responsible for encoding recoverin, is located on chromosome 17 and may be aberrantly expressed in tumor cells .

Classification

Cancer-associated retinopathy falls under the broader category of autoimmune retinopathies, which can be classified into neoplastic and non-neoplastic types. It is specifically recognized as a subtype of paraneoplastic syndromes, where the immune response against tumor antigens leads to cross-reactivity with retinal proteins .

Synthesis Analysis

Methods

The synthesis of the cancer-associated retinopathy antigen involves isolating the corresponding gene from retinal tissue. This process typically includes:

  1. Isolation of Serum Antibodies: Serum samples from patients diagnosed with cancer-associated retinopathy are collected.
  2. cDNA Library Construction: A complementary DNA library is created from human retinal tissue.
  3. Screening for Reactivity: The serum antibodies are used to screen the cDNA library to identify sequences that encode the target antigen.
  4. Nucleotide Sequencing: The identified sequences undergo nucleotide sequencing to confirm their identity and homology with known proteins such as recoverin.

Technical Details

The technical aspects of synthesizing the cancer-associated retinopathy antigen involve using molecular biology techniques such as polymerase chain reaction for amplification and cloning vectors for expression studies. These methods allow researchers to study the antigen's properties and interactions within the immune system .

Molecular Structure Analysis

Structure

The cancer-associated retinopathy antigen shares significant structural similarities with recoverin, a calcium-binding protein composed of approximately 200 amino acids. Its structure includes:

  • Calcium-Binding Domains: Essential for its function in phototransduction.
  • Helical Regions: Contributing to its stability and interaction with other proteins.

Nucleotide sequence analysis shows about 90% homology with bovine recoverin, indicating conserved functional domains critical for its role in photoreceptor signaling .

Data

  • Molecular Weight: Approximately 23 kDa.
  • Amino Acid Composition: Contains multiple calcium-binding motifs essential for its function.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving the cancer-associated retinopathy antigen occur during its interaction with autoantibodies produced by the immune system. These reactions can lead to:

  • Formation of Immune Complexes: Binding of autoantibodies to the antigen disrupts normal retinal function.
  • Activation of Apoptotic Pathways: Cross-reactivity can trigger cell death pathways in photoreceptors, leading to retinal degeneration.

Technical Details

The mechanisms by which these reactions occur include:

  • Calcium Ion Flux: Autoantibody binding may alter calcium homeostasis within photoreceptors.
  • Caspase Activation: Induction of apoptotic pathways through caspase-dependent mechanisms following antibody-antigen interactions .
Mechanism of Action

Process

The mechanism of action for the cancer-associated retinopathy antigen involves an autoimmune response where tumor antigens trigger the production of autoantibodies that cross-react with retinal proteins. This process can be summarized as follows:

  1. Tumor Antigen Recognition: Immune system identifies tumor-specific antigens expressed by neoplastic cells.
  2. Autoantibody Production: The immune response generates antibodies against these tumor antigens.
  3. Cross-Reactivity: Some antibodies inadvertently target similar retinal proteins such as recoverin.
  4. Retinal Damage: This leads to apoptosis of photoreceptors and subsequent visual impairment.

Data

Studies indicate that over 50% of patients with cancer-associated retinopathy have detectable serum autoantibodies against various retinal proteins, including recoverin and alpha-enolase .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The cancer-associated retinopathy antigen is soluble in physiological buffers, allowing it to circulate in blood plasma.
  • Stability: The protein exhibits stability under physiological conditions but may denature under extreme pH or temperature changes.

Chemical Properties

  • pH Sensitivity: Activity may be influenced by pH levels, particularly in relation to calcium binding.
  • Thermal Stability: The protein's structure may be compromised at elevated temperatures.

Relevant data on these properties are crucial for understanding how environmental factors might influence disease progression and therapeutic approaches .

Applications

Scientific Uses

Research on the cancer-associated retinopathy antigen has several important applications:

  • Diagnostic Biomarker Development: Identifying specific autoantibodies can aid in diagnosing cancer-associated retinopathy before systemic malignancy is detected.
  • Understanding Autoimmunity: Studying this antigen helps elucidate mechanisms underlying autoimmune responses in various cancers.
  • Therapeutic Targeting: Insights gained from research could lead to novel therapeutic strategies aimed at modulating immune responses against retinal proteins.

Properties

CAS Number

135844-11-0

Product Name

cancer-associated retinopathy antigen

Molecular Formula

C6H8O3T2

Synonyms

cancer-associated retinopathy antigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.